1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 915934-97-3
VCID: VC21518764
InChI: InChI=1S/C15H22N2O4S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18)
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4g/mol

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

CAS No.: 915934-97-3

Cat. No.: VC21518764

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4g/mol

* For research use only. Not for human or veterinary use.

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide - 915934-97-3

Specification

CAS No. 915934-97-3
Molecular Formula C15H22N2O4S
Molecular Weight 326.4g/mol
IUPAC Name 1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C15H22N2O4S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18)
Standard InChI Key VPNJQOMQJSPLDM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC

Introduction

Structural Characteristics and Classification

Chemical Identity and Classification

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide belongs to the chemical class of sulfonamides, specifically sulfonylpiperidine derivatives. The compound features a central piperidine ring connected to a 2-methoxy-4,5-dimethylphenyl group via a sulfonyl bridge, with a carboxamide substituent at the 4-position of the piperidine ring. Structurally, it shares similarities with other documented sulfonylpiperidine compounds, particularly those containing methoxy and methyl-substituted aromatic rings .

Key Structural Features

The compound possesses several distinguishing structural elements that contribute to its chemical behavior and potential biological activities:

Structural ComponentDescriptionFunctional Significance
Piperidine RingSix-membered heterocyclic ring containing nitrogenProvides a basic scaffold; common in bioactive compounds
Sulfonyl Group (-SO₂-)Links the piperidine nitrogen to the aromatic moietyContributes to hydrogen bonding capacity; affects electronic distribution
2-Methoxy-4,5-dimethylphenylAromatic ring with methoxy and methyl substituentsInfluences lipophilicity, steric properties, and target interactions
Carboxamide GroupAmide group at piperidine C-4 positionProvides hydrogen bond donor and acceptor sites

The positioning of these structural elements creates a unique three-dimensional arrangement that likely determines the compound's physical properties and potential interactions with biological systems.

Physicochemical Properties

Molecular Characteristics

Based on comparative analysis with related compounds, particularly the structurally similar 4-((1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine documented in PubChem, the following molecular characteristics can be inferred :

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₅H₂₀N₂O₄SCalculated from chemical structure
Molecular WeightApproximately 340-350 g/molCalculated from atomic composition
Topological Polar Surface Area~95-105 ŲBased on oxygen, nitrogen, and sulfur-containing groups
Hydrogen Bond Donors2 (carboxamide NH₂)Structural analysis
Hydrogen Bond Acceptors6 (sulfonyl oxygens, carboxamide oxygen, methoxy oxygen, piperidine nitrogen)Structural analysis

Solubility and Partition Characteristics

The compound's solubility profile can be predicted based on its structural features:

Solubility ParameterPredicted CharacteristicsStructural Determinants
Aqueous SolubilityLimited to moderatePresence of polar functional groups (carboxamide) balanced by lipophilic aromatic and alkyl groups
Organic Solvent SolubilityGood solubility in polar organic solventsPresence of both polar and non-polar moieties
Partition Coefficient (LogP)Estimated 2.0-3.0Balance of hydrophilic groups (sulfonamide, carboxamide) and lipophilic groups (aromatic ring, methyl substituents)

The presence of the methoxy group at the 2-position of the phenyl ring likely increases the compound's polarity compared to non-methoxylated analogs, potentially enhancing interactions with polar environments and biological targets.

Synthesis and Preparation

Synthetic Methodology

The synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide would likely employ methodologies similar to those used for related sulfonamide compounds. Analysis of compounds with similar structural features suggests a potential synthetic route :

Synthetic StageReaction TypeReagents and Conditions
Preparation of Sulfonyl ChlorideChlorosulfonation2-Methoxy-4,5-dimethylbenzene with chlorosulfonic acid at controlled temperature
Sulfonamide FormationNucleophilic SubstitutionReaction of sulfonyl chloride with piperidine-4-carboxylic acid or its ester in presence of base
Carboxamide FormationAmidationConversion of carboxylic acid/ester to carboxamide using ammonia or ammonium salts

Critical Reaction Parameters

The successful synthesis of this compound would require careful control of several reaction parameters:

ParameterOptimal ConditionsRationale
Temperature0-25°C for sulfonylation; ambient to 50°C for amidationControl of selectivity and minimization of side reactions
Solvent SystemDichloromethane or THF for sulfonylation; DMF for amidationSolubility of reagents and stability of intermediates
pH ControlBasic conditions (pH 8-9)Facilitation of nucleophilic reactions; prevention of sulfonamide hydrolysis
Reaction Time4-8 hours for sulfonylation; 12-24 hours for amidationComplete conversion while minimizing degradation

Structural Analysis and Comparison

Comparison with Structural Analogs

Comparing 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide with documented structural analogs provides insights into its likely properties :

CompoundStructural SimilaritiesKey DifferencesImplications
4-((1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine2-Methoxy-4,5-dimethylphenylsulfonyl piperidine coreContains pyrimidine ring; methoxy linker instead of direct carboxamideDifferent hydrogen bonding pattern; potentially different biological target specificity

Structure-Property Relationships

The specific structural features of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide likely influence its properties in the following ways:

Structural FeatureProperty InfluenceMechanism of Influence
2-Methoxy GroupEnhanced electron density on aromatic ring; hydrogen bond acceptor capabilityElectron-donating effect; available lone pair of electrons
4,5-Dimethyl SubstitutionIncreased lipophilicity; steric bulkHydrophobic interactions; spatial constraints
Sulfonamide LinkageConformational rigidity; hydrogen bond acceptorRestricted rotation; available oxygen atoms for hydrogen bonding
Piperidine RingConformational flexibility; basic nitrogenRing puckering; nitrogen lone pair availability
Carboxamide GroupHydrogen bond donor/acceptor capability; enhanced water interactionNH₂ and C=O functionalities

Spectroscopic Characterization

Predicted Spectral Properties

Based on its structural features, 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide would be expected to exhibit the following spectroscopic characteristics:

Spectroscopic TechniquePredicted Key FeaturesStructural Correlation
¹H NMRSignals at δ ~3.8 ppm (methoxy); ~2.2 ppm (methyl groups); 6.5-7.5 ppm (aromatic); 1.5-3.5 ppm (piperidine); ~5.5-7.0 ppm (carboxamide NH₂)Chemical environments of different protons
¹³C NMRSignals at δ ~170 ppm (carboxamide C=O); 110-150 ppm (aromatic carbons); ~55 ppm (methoxy carbon); ~20 ppm (methyl carbons); 20-50 ppm (piperidine carbons)Carbon types and electronic environments
Infrared SpectroscopyBands at ~3300-3500 cm⁻¹ (N-H stretching); ~1650-1690 cm⁻¹ (C=O stretching); ~1140-1160 cm⁻¹ and ~1300-1350 cm⁻¹ (S=O stretching)Functional group vibrations
Mass SpectrometryMolecular ion corresponding to MW; fragments from SO₂ loss, carboxamide cleavage, and piperidine ring openingFragmentation pattern based on bond strengths

Analytical Considerations

For identification and purity assessment of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide, the following analytical strategies would be recommended:

Analytical ConsiderationRecommended ApproachRationale
Chromatographic PurityReverse-phase HPLC with UV detection at 254 nmGood separation of sulfonamide compounds; UV absorption by aromatic ring
Structure Confirmation2D NMR techniques (HSQC, HMBC, COSY)Unambiguous assignment of all protons and carbons; confirmation of connectivity
Sample PreparationSolution in deuterated DMSO or chloroform for NMRGood solubility; minimal interference with spectral regions of interest
Purity Standards≥95% for research applications; ≥98% for biological testingEnsure reliable and reproducible results
Potential ActivityStructural BasisComparison with Known Compounds
Enzyme InhibitionSulfonamide group capable of mimicking transition states or substrate bindingSulfonamides are known enzyme inhibitors, particularly of hydrolases
Receptor ModulationPiperidine ring common in neuroreceptor ligandsMany CNS-active drugs contain piperidine scaffolds
Anti-inflammatory ActivitySulfonamide-containing compounds often show anti-inflammatory propertiesStructural similarity to known anti-inflammatory agents
Antimicrobial PotentialSulfonamides have historical significance as antimicrobial agentsClassic sulfonamide antibiotics target folate synthesis

Research Applications

The compound could serve several research purposes:

Research AreaPotential ApplicationResearch Value
Medicinal ChemistryBuilding block for drug discoveryScaffold for derivative synthesis and structure-activity relationship studies
Chemical BiologyProbe for biological targetsInvestigation of sulfonamide-target interactions
Synthetic MethodologyModel compound for reaction developmentTesting ground for new synthetic transformations
Material ScienceComponent in specialized polymers or materialsExploitation of sulfonamide reactivity and properties

Computational Insights

Molecular Modeling Predictions

Computational approaches can provide valuable insights into the properties and behavior of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide:

Computational MethodPredicted InformationResearch Relevance
Molecular MechanicsPreferred conformations and energy barriersUnderstanding molecular flexibility and potential binding modes
Density Functional TheoryElectronic structure and charge distributionPrediction of reactivity and intermolecular interactions
Molecular DockingPotential binding interactions with biological targetsHypothesis generation for biological activity
ADME PredictionAbsorption, distribution, metabolism, excretion profilesEarly assessment of drug-like properties

Predicted Pharmacological Parameters

Based on computational models and structural features, the following pharmacological parameters can be estimated:

ParameterPredicted ValuePredictive Basis
Blood-Brain Barrier PenetrationLimitedPolar surface area >90 Ų suggests limited CNS penetration
Oral BioavailabilityModerateMolecular weight <500; LogP 2-3; hydrogen bond donors <5
Metabolic StabilityModerateSusceptibility to phase I metabolism (oxidation of methoxy group) and phase II metabolism (conjugation of carboxamide)
Protein BindingModerate to highPresence of both lipophilic and hydrogen-bonding moieties

Future Research Directions

Synthetic Optimization

Future research could focus on optimizing the synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide:

Research FocusApproachExpected Outcome
Green Chemistry MethodsUse of environmentally friendly solvents and reagentsMore sustainable synthesis with reduced environmental impact
One-Pot ProceduresDevelopment of multi-step transformations without intermediate isolationImproved efficiency and yield
Catalytic MethodsApplication of transition metal or organocatalysisEnhanced selectivity and milder reaction conditions
Flow ChemistryContinuous flow processes for key transformationsScalability and improved process control

Structure-Activity Relationship Studies

Systematic modification of the 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide scaffold could yield valuable structure-activity insights:

Modification SitePotential VariationsInvestigation Purpose
Methoxy PositionVary position on aromatic ring; replace with other alkoxy groupsEffect on electronic distribution and target binding
Methyl SubstituentsVary number, position, or replace with other groups (e.g., halogens)Impact on lipophilicity and steric factors
Piperidine RingReplace with other heterocycles (morpholine, piperazine)Role of ring size and additional heteroatoms
Carboxamide GroupModify to other amides, esters, or acidsImportance of hydrogen bonding pattern

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